2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2S)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate
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Overview
Description
2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE is a complex organic compound with a unique structure that combines a chromen ring system with a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE typically involves multiple stepsThe final step involves the coupling of the chromen derivative with the benzyloxycarbonyl amino phenylacetate under specific reaction conditions .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chromen ring system.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the chloro group .
Scientific Research Applications
2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}BUTANOATE
- 2-CHLORO-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE
Uniqueness
What sets 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE apart from similar compounds is its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H24ClNO6 |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C29H24ClNO6/c30-23-15-22-20-13-7-8-14-21(20)27(32)36-24(22)16-25(23)37-28(33)26(19-11-5-2-6-12-19)31-29(34)35-17-18-9-3-1-4-10-18/h1-6,9-12,15-16,26H,7-8,13-14,17H2,(H,31,34)/t26-/m0/s1 |
InChI Key |
ZMRLXNIGTMDLSN-SANMLTNESA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC(=O)[C@H](C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)Cl |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)Cl |
Origin of Product |
United States |
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